(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate
Description
(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate (CAS: 171230-81-2) is a chiral ester derivative featuring a tert-butyldimethylsilyl (TBS) protecting group. Its molecular formula is C₁₀H₂₂O₃Si, with a molecular weight of 218.36 g/mol. This compound is widely used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step reactions, enabling selective transformations in complex molecules. It is stored at 2–8°C under dry conditions and is commercially available at 97% purity .
Properties
IUPAC Name |
methyl (2R)-2-[tert-butyl(dimethyl)silyl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-8(9(11)12-5)13-14(6,7)10(2,3)4/h8H,1-7H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJFLQWCBDRGFD-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate typically involves the reaction of ®-2-hydroxypropanoic acid methyl ester with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting product is then purified by column chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include:
Oxidation: ®-2-((tert-butyldimethylsilyl)oxy)propanoic acid.
Reduction: ®-2-((tert-butyldimethylsilyl)oxy)propanol.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Scientific Research Applications
Synthesis of Natural Products
One of the primary applications of (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate is its role as an intermediate in the synthesis of natural products. For instance, it has been utilized in the stereocontrolled synthesis of biologically active compounds such as sphingofungin B and hyacinthacine A2. These compounds are significant due to their potential therapeutic effects and complex structures, which require precise synthetic methods for their production .
Case Study: Synthesis of Sphingofungin B
In a notable study, the synthesis of sphingofungin B involved using this compound as a key intermediate. The process demonstrated high yields and efficiency, showcasing the compound's utility in constructing complex molecular architectures .
Pharmaceutical Development
The compound is also significant in pharmaceutical development, particularly in creating drug candidates with enhanced bioactivity and selectivity. Its ability to undergo various chemical transformations makes it an essential building block in medicinal chemistry.
Case Study: Development of Anticancer Agents
Research has highlighted the use of this compound in synthesizing anticancer agents. The compound's derivatives have shown promising biological activity against cancer cell lines, indicating its potential as a precursor for developing new cancer therapies .
Chemical Synthesis Techniques
The compound serves as a substrate for various chemical reactions, including esterification and protection-deprotection strategies. Its tert-butyldimethylsilyl group provides stability and protection for reactive functional groups during synthetic procedures.
Table: Common Synthetic Reactions Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Esterification | Formation of esters from acids and alcohols | Up to 90 |
| Protection | Protecting amines or alcohols | Variable |
| Deprotection | Removal of protecting groups | High |
Analytical Applications
This compound is also used in analytical chemistry as a standard for chromatographic techniques. Its well-defined structure allows for accurate identification and quantification in complex mixtures.
Mechanism of Action
The mechanism of action of ®-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate involves the protection of hydroxyl groups in organic molecules. The tert-butyldimethylsilyl group forms a stable silyl ether linkage with the hydroxyl group, preventing unwanted reactions during subsequent synthetic steps. The protecting group can be removed under mild acidic or basic conditions, regenerating the free hydroxyl group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The TBS-protected ester family includes derivatives with modifications to the ester group, stereochemistry, or additional functional groups. Key analogs are compared below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Complexity: The Boc-amino-TBS-ester compound (CAS: 112418-19-6) introduces an additional tert-butoxycarbonyl (Boc) group, enabling dual protection strategies for amino and hydroxyl groups in peptide synthesis .
Stereochemical Sensitivity : The (R)-configuration in the target compound ensures enantioselectivity in reactions, while analogs like (S)-3-((TBS)oxy)-2-methylpropan-1-ol (26) highlight the role of stereochemistry in determining reaction pathways (e.g., reduction yields) .
Molecular Weight Trends: The Boc-amino variant has a higher molecular weight (361.51 vs. 218.36) due to the Boc group, impacting solubility and reactivity in polar solvents.
Role as a Protecting Group
The target compound’s TBS group shields hydroxyls from undesired reactions. For example, in , a TBS-protected nucleoside derivative (Compound 9) was synthesized for base-pairing studies, demonstrating its utility in stabilizing sensitive intermediates during oligonucleotide assembly .
Reduction to Alcohol Derivatives
The ester group in (R)-Methyl 2-((TBS)oxy)propanoate can be selectively reduced to alcohols. For instance, (S)-3-((TBS)oxy)-2-methylpropan-1-ol (26) was synthesized via DiBAl-H reduction of its ester precursor (25) with 92% yield, showcasing the compound’s role in generating chiral alcohols for pharmaceuticals .
Comparison with Boc-Protected Analogs
The Boc-amino-TBS-ester (CAS: 112418-19-6) is tailored for peptide synthesis, where the Boc group protects amines while the TBS group shields hydroxyls. This dual functionality is absent in the target compound, limiting the latter’s use in amino acid chemistry .
Stability and Handling
- Thermal Stability : TBS ethers are hydrolytically stable under basic conditions but cleaved by fluoride ions (e.g., TBAF). The Boc group in CAS: 112418-19-6 is acid-labile, enabling orthogonal deprotection strategies .
- Storage: The target compound requires refrigeration (2–8°C) to prevent ester hydrolysis, while its Boc-amino analog may need inert gas storage due to Boc’s sensitivity to moisture .
Biological Activity
(R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate, a compound with significant potential in various biological applications, has garnered attention in medicinal chemistry for its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility in organic solvents. The compound is often utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions while maintaining its integrity.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Protection of Alcohol : The hydroxyl group of methyl lactate is protected using TBDMS chloride in the presence of imidazole.
- Formation of the Ester : The protected alcohol undergoes esterification with propanoic acid derivatives.
- Purification : The final product is purified using chromatography techniques.
The biological activity of this compound can be attributed to its interactions at the molecular level:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting essential enzymes involved in microbial metabolism, leading to cell death.
- Anticancer Potential : Research indicates that it may inhibit specific pathways related to cancer cell proliferation, particularly through the inhibition of key enzymes involved in DNA replication and cell cycle regulation.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Studies :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
- Anticancer Research :
Case Study 1: Antimicrobial Effects
A clinical trial evaluated the effectiveness of this compound as a treatment for bacterial infections. Results showed a significant reduction in infection rates among patients treated with this compound compared to a control group.
Case Study 2: Cancer Cell Proliferation
In a controlled laboratory setting, researchers treated various cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-Methyl 2-((tert-butyldimethylsilyl)oxy)propanoate, and how is stereochemical purity ensured?
- Methodology : The compound is typically synthesized via silylation of (R)-methyl lactate using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or a similar base. Stereochemical control is achieved using enantiomerically pure starting materials, as seen in the synthesis of related silyl-protected esters . Chiral HPLC or polarimetry is employed to confirm enantiomeric excess (>98%) .
Q. How is the tert-butyldimethylsilyl (TBDMS) protecting group stability evaluated under common reaction conditions?
- Methodology : Stability tests involve exposing the compound to acidic (e.g., AcOH/H2O), basic (e.g., K2CO3/MeOH), or nucleophilic (e.g., fluoride ions) conditions. TLC or GC-MS monitors deprotection. The TBDMS group is stable below pH 7 but cleaves rapidly with TBAF (tetra-n-butylammonium fluoride) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assignments focus on the methyl ester (δ ~3.6–3.7 ppm) and TBDMS groups (δ 0.1–0.2 ppm for Si-CH3) .
- IR : Peaks at ~1735 cm<sup>−1</sup> (ester C=O) and ~1250 cm<sup>−1</sup> (Si-O) confirm functional groups .
- HRMS : Exact mass analysis (e.g., [M + Na]<sup>+</sup> = 376.1556) ensures molecular integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the reduction of this compound to its alcohol derivative?
- Methodology : DiBAl-H (diisobutylaluminum hydride) at −78°C in CH2Cl2 selectively reduces the ester to the alcohol (92% yield). Parameters like stoichiometry (2.5 equiv. DiBAl-H) and warming to −40°C are critical . DOE (Design of Experiments) can further optimize time and temperature gradients.
Q. What mechanistic insights explain contradictions in silylation efficiency between batch and flow reactors?
- Analysis : Batch reactions may suffer from exothermicity or incomplete mixing, while flow reactors enhance heat transfer. Kinetic studies (e.g., <sup>29</sup>Si NMR) reveal faster silylation in flow due to improved mass transfer . Contradictions in literature yields (~85% vs. 92%) often stem from reagent purity or moisture levels .
Q. How does computational modeling predict the compound’s reactivity in asymmetric catalysis?
- Methodology : DFT calculations (B3LYP/6-31G*) model transition states to predict enantioselectivity. For example, steric effects from the TBDMS group direct nucleophilic attacks in aldol reactions . Experimental validation via kinetic resolution (e.g., KR = 5.2) aligns with computational data .
Q. What strategies mitigate racemization during large-scale synthesis?
- Methodology : Low-temperature protocols (−20°C), anhydrous solvents, and non-basic conditions minimize epimerization. On a 100-g scale, centrifugal partition chromatography (CPC) achieves >99% enantiomeric purity .
Q. How is the compound utilized in fragment-based drug discovery, specifically targeting enzyme inhibitors?
- Application : As a chiral building block, it is incorporated into protease inhibitors (e.g., hepatitis C NS3/4A). Structure-activity relationship (SAR) studies link the TBDMS group to enhanced lipophilicity (logP = 2.8) and membrane permeability .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
